molecular formula C4H6FNO2 B1404974 3-Fluoroazetidine-3-carboxylic acid CAS No. 1363380-85-1

3-Fluoroazetidine-3-carboxylic acid

Cat. No. B1404974
M. Wt: 119.09 g/mol
InChI Key: HIFHBCHSYYDAJN-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carboxylic acid is a cyclic fluorinated beta-amino acid . It has a molecular weight of 119.1 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-Fluoroazetidine-3-carboxylic acid involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine . This yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine after the reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group . Changing the N-protecting group to a Boc-group allows further oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoroazetidine-3-carboxylic acid includes a fluorinated heterocyclic amino acid . The successful pathway includes the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Fluoroazetidine-3-carboxylic acid include bromofluorination, reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group . Changing the N-protecting group to a Boc-group allows further oxidation .


Physical And Chemical Properties Analysis

3-Fluoroazetidine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 119.1 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Fluoroazetidine-3-carboxylic acid has significant potential as a building block in medicinal chemistry. It has been synthesized through various methods, with one successful pathway involving the bromofluorination of specific precursors, leading to the creation of a new fluorinated heterocyclic amino acid. This synthesis process is important for the development of novel pharmaceutical compounds (Van Hende et al., 2009).

Potential in Cancer Research

Studies have shown that derivatives of 3-fluoroazetidinecarboxylic acids, particularly as iminosugars, can inhibit the growth of pancreatic cancer cells. This indicates its potential utility in developing new treatments or therapies for cancer (Liu et al., 2015).

Role in Antibacterial Agents

3-Fluoroazetidine-3-carboxylic acid derivatives have been utilized in the synthesis of various antibacterial agents. The structural characteristics of these derivatives, including stereochemistry, significantly influence their potency and efficacy in treating bacterial infections (Frigola et al., 1995).

Safety And Hazards

The safety information for 3-Fluoroazetidine-3-carboxylic acid includes several hazard statements: H302, H315, H318, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The synthesis of 3-Fluoroazetidine-3-carboxylic acid has high potential as a building block in medicinal chemistry . Future research may focus on exploring its potential applications in this field.

properties

IUPAC Name

3-fluoroazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHBCHSYYDAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295297
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroazetidine-3-carboxylic acid

CAS RN

1363380-85-1
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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